tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate
Description
tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4,5)9-6-8(9)7-14/h7-9H,6H2,1-5H3,(H,13,15) |
InChI Key |
ABOVZVGBFCJVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1CC1C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia . The reaction mixture is then stirred at low temperatures and subsequently at room temperature to complete the reaction. The product is purified through recrystallization using hexane .
Chemical Reactions Analysis
tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Scientific Research Applications
tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group in the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound used in organic synthesis and as a protecting group for amines.
tert-Butyl (2-formylphenyl)carbamate: Another formyl-substituted carbamate with applications in organic synthesis.
tert-Butyl (5-amino-2-methylphenyl)carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and formyl groups, which confer distinct reactivity and biological activity.
Biological Activity
Tert-butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a tert-butyl group and a cyclopropyl moiety, suggests interesting interactions in biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, cellular effects, and applications in research.
- Molecular Formula : C12H21N2O2
- Molecular Weight : 225.31 g/mol
- CAS Number : 137076-22-3
This compound interacts with various biological targets, primarily focusing on enzyme inhibition and modulation of signaling pathways.
Target Enzymes
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter synthesis, potentially affecting synaptic transmission.
- Modulation of Ion Channels : It selectively affects voltage-gated sodium channels (VGSCs), stabilizing them in an inactive state, which reduces neuronal excitability and can be beneficial in conditions characterized by excessive neuronal firing.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells.
2. Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating its possible application in developing new antibiotics.
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro, suggesting it could be explored for therapeutic applications in inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 225.31 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on cultured neuronal cells exposed to glutamate-induced excitotoxicity. The results indicated a significant reduction in cell death compared to control groups, highlighting its neuroprotective potential.
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting moderate antibacterial activity.
- Inflammation Model : An animal model of inflammation was used to evaluate the anti-inflammatory effects of the compound. Results demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
